molecular formula C23H18ClN3O B2542451 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 612041-22-2

9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2542451
CAS No.: 612041-22-2
M. Wt: 387.87
InChI Key: KQOVVVFSQUZNQK-UHFFFAOYSA-N
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Description

9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Mechanism of Action

Target of Action

Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms

Mode of Action

Quinoxaline derivatives are known to interact with their targets leading to various biochemical changes . The exact interaction of this compound with its targets and the resulting changes require further investigation.

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways

Result of Action

Quinoxaline derivatives are known to exhibit various biological activities . The specific effects of this compound require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzylamine with 9-chloro-6H-indolo[2,3-b]quinoxaline-6-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as titanium silicate or other transition metal catalysts may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown promise as an inhibitor of certain enzymes and receptors. It is being studied for its potential to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and electroluminescent materials. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics .

Comparison with Similar Compounds

Properties

IUPAC Name

9-chloro-6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-2-28-21-10-6-3-7-15(21)14-27-20-12-11-16(24)13-17(20)22-23(27)26-19-9-5-4-8-18(19)25-22/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVVVFSQUZNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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